molecular formula C7H10N4O2 B13076368 1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one

1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one

Cat. No.: B13076368
M. Wt: 182.18 g/mol
InChI Key: DGRQJMYMIUVXJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of pyrrolooxazinetriones with diaminofurazan in anhydrous ethyl acetate under reflux conditions . The reaction typically takes 40-60 minutes until the bright red color of the starting material disappears, indicating the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the active site of kinases, thereby blocking their activity and preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one is unique due to its specific structural features and the presence of a hydroxyethyl group, which can influence its chemical reactivity and biological activity. Its diverse range of applications in various fields also sets it apart from other similar compounds.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C7H10N4O2/c12-2-1-11-7-5(3-9-11)10-6(13)4-8-7/h9,12H,1-4H2

InChI Key

DGRQJMYMIUVXJT-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=O)CN=C2N(N1)CCO

Origin of Product

United States

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